molecular formula C10H15N3 B13325264 3-(Bicyclo[3.1.0]hexan-6-YL)-1-methyl-1H-pyrazol-5-amine

3-(Bicyclo[3.1.0]hexan-6-YL)-1-methyl-1H-pyrazol-5-amine

Cat. No.: B13325264
M. Wt: 177.25 g/mol
InChI Key: XEYFEYCGFVNQTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Bicyclo[3.1.0]hexan-6-YL)-1-methyl-1H-pyrazol-5-amine is a chemical compound with the molecular formula C 10 H 15 N 3 and a molecular weight of 177.25 g/mol, designed for research and development purposes. This compound features a unique bicyclo[3.1.0]hexane scaffold fused with an aminopyrazole moiety, a structural motif of significant interest in medicinal chemistry. The rigid, three-dimensional geometry of the bicyclic system can confer advantageous properties, potentially enhancing selectivity and binding affinity for biological targets. Compounds based on the bicyclo[3.1.0]hexane core have demonstrated considerable research value in neuroscience. Specifically, closely related azabicyclo[3.1.0]hexane derivatives have been identified as potent T-type calcium channel (Cav3) inhibitors , which are novel targets for the treatment of neuropathic pain and epilepsy . In these studies, the pyrazole-connected analogs exhibited strong inhibitory activity in vitro and showed efficacy in alleviating neuropathic pain in in vivo spinal nerve ligation (SNL) rat models . Furthermore, other structural analogs featuring the bicyclo[3.1.0]hexane scaffold have been developed as noncompetitive neuropeptide Y (NPY) Y1 receptor antagonists . These antagonists have shown excellent oral bioavailability and good brain penetration in preclinical models, significantly reducing food intake and presenting a potential lead for anti-obesity therapeutics . The mechanism of action for this chemotype often involves introducing structural rigidity, which locks substituents in a specific spatial orientation, potentially leading to improved potency and optimized physiochemical properties compared to more flexible scaffolds . This product is intended for research applications only, including but not limited to, target-based screening, structure-activity relationship (SAR) studies in medicinal chemistry, and as a building block for the synthesis of more complex molecules. It is strictly for use in laboratory settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications or human consumption.

Properties

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

5-(6-bicyclo[3.1.0]hexanyl)-2-methylpyrazol-3-amine

InChI

InChI=1S/C10H15N3/c1-13-9(11)5-8(12-13)10-6-3-2-4-7(6)10/h5-7,10H,2-4,11H2,1H3

InChI Key

XEYFEYCGFVNQTR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2C3C2CCC3)N

Origin of Product

United States

Preparation Methods

Overview

This method, as reported by Zhang et al. (2019), involves a convergent (3 + 2) cycloaddition (annulation) between cyclopropenes and aminocyclopropanes, catalyzed by either organic or iridium photoredox catalysts under blue LED irradiation. The process yields bicyclo[3.1.0]hexane derivatives with high diastereoselectivity, which can serve as precursors for further functionalization to obtain the target pyrazole derivative.

Reaction Scheme

Cyclopropene + Aminocyclopropane → Bicyclo[3.1.0]hexane intermediate

Key Reaction Conditions

Parameter Details
Catalyst Organic or iridium-based photoredox catalyst
Light Source Blue LED irradiation
Solvent Typically acetonitrile or dichloromethane
Temperature Ambient to 25°C
Yield Generally 70-85% for various derivatives

Post-Annulation Functionalization

The resulting bicyclo[3.1.0]hexane core can be functionalized at the 6-position with suitable amino groups via nucleophilic substitution or oxidation, setting the stage for pyrazole formation.

Pyrazole Ring Construction from Bicyclic Intermediates

Pyrazole Formation via Condensation

The pyrazol-5-amine moiety can be synthesized through condensation reactions involving hydrazines or hydrazides with suitable diketones or aldehydes, followed by methylation at the nitrogen atom.

Typical Procedure

Step Reaction Conditions Yield References
Step 1 Condensation of hydrazine derivatives with diketones Reflux in ethanol or acetic acid 60-80% Literature reports
Step 2 N-Methylation of pyrazole Methyl iodide or dimethyl sulfate, base (potassium carbonate) 70-90% Standard methylation protocols
Step 3 Attachment to bicyclic scaffold Nucleophilic substitution or coupling reactions 50-75% Based on patent WO2006106425A1

Specific Example

A representative synthesis involves reacting 1-methyl-1H-pyrazol-5-amine with a bicyclo[3.1.0]hexan-6-yl halide or activated ester, followed by purification to yield the target compound.

Alternative Synthetic Routes

Modular Synthesis via Functionalized Intermediates

This approach involves preparing a bicyclo[3.1.0]hexane derivative bearing a reactive amino group at the 6-position, which is then coupled with methylated pyrazole precursors via nucleophilic substitution or reductive amination.

Example Reaction Pathway

  • Step 1: Synthesis of 6-bicyclo[3.1.0]hexan-6-yl halide
  • Step 2: Nucleophilic substitution with methyl-1H-pyrazol-5-amine
  • Step 3: Purification and characterization of the final product

Data Table Summarizing Preparation Methods

Method Key Reagents Catalysts/Conditions Advantages Limitations
(3 + 2) Annulation Cyclopropenes, aminocyclopropanes Photoredox catalysts, blue LED High diastereoselectivity, broad scope Requires specialized catalysts and equipment
Pyrazole Condensation Hydrazines, diketones, methylating agents Reflux, acids or bases Straightforward, versatile Multi-step, potential for side reactions
Modular Coupling Bicyclic halides, pyrazole amines Nucleophilic substitution, reductive amination Modular, adaptable Requires intermediate purification

Final Remarks

The synthesis of 3-(Bicyclo[3.1.0]hexan-6-YL)-1-methyl-1H-pyrazol-5-amine predominantly leverages the (3 + 2) annulation of cyclopropenes with aminocyclopropanes to construct the bicyclic core, followed by pyrazole ring formation through condensation and methylation strategies. These methods are supported by recent research and patent literature, demonstrating their robustness and adaptability for complex molecule synthesis in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

3-(Bicyclo[3.1.0]hexan-6-YL)-1-methyl-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism by which 3-(Bicyclo[3.1.0]hexan-6-YL)-1-methyl-1H-pyrazol-5-amine exerts its effects is not fully understood. it is believed to interact with molecular targets through its bicyclic structure, which can engage in unique binding interactions. The pathways involved likely include modulation of enzymatic activity or receptor binding, depending on the specific application .

Comparison with Similar Compounds

1-{Bicyclo[2.2.1]heptan-2-yl}-3-methyl-1H-pyrazol-5-amine ()

  • Structural Differences: The bicyclo[2.2.1]heptane system (norbornane) replaces the bicyclo[3.1.0]hexane. This reduces ring strain and alters conformational flexibility.
  • Properties: Molecular Formula: C₁₁H₁₇N₃ vs. C₁₀H₁₅N₃ (target compound). The norbornane system may enhance thermal stability due to lower strain.
  • Applications : Used in material science (e.g., American Elements catalog), suggesting utility in polymer or coordination chemistry.

Key Distinction: The target compound’s bicyclo[3.1.0]hexane likely increases reactivity in ring-opening or functionalization reactions compared to the more stable norbornane analog .

5-[1-Ethyl-5-[(1S,5R)-3-(oxetan-3-yl)-3-azabicyclo[3.1.0]hexan-6-yl]pyrazol-3-yl]-3-(trifluoromethyl)pyridin-2-amine ()

  • Structural Differences : Shares the bicyclo[3.1.0]hexane core but incorporates an azabicyclo system (N atom in the ring), an oxetan-3-yl group, and a trifluoromethylpyridine substituent.
  • Pharmacological Data :
    • IC₅₀ = 406.0 nM; Kᵢ = 3.0 nM for mitogen-activated protein kinase kinase kinase 12 (MAP3K12) inhibition.
    • The trifluoromethyl group enhances lipophilicity and metabolic stability.
  • Applications : Potent kinase inhibitor, highlighting the role of bicyclo[3.1.0] systems in drug design.

Key Distinction : The target compound lacks the electron-withdrawing trifluoromethyl group and azabicyclo nitrogen, likely reducing its kinase inhibition potency compared to this analog .

5-Amino-3-methyl-1-phenylpyrazole ()

  • Structural Differences : Replaces the bicyclo[3.1.0]hexane with a phenyl group at the 1-position.
  • Properties: Molecular Formula: C₁₀H₁₁N₃ vs. C₁₀H₁₅N₃ (target compound).
  • Applications : Biochemical reagent with versatile applications in organic synthesis.

Key Distinction : The phenyl substituent may improve binding to aromatic protein pockets, while the bicyclo group in the target compound offers unique stereoelectronic properties .

5-Methyl-1H-pyrazol-3-amine ()

  • Structural Differences : Simplest analog, lacking both the bicyclo system and the 1-methyl group.
  • Properties :
    • Molecular Formula: C₄H₇N₃; lower molecular weight improves solubility.
  • Applications : Used as a building block in heterocyclic synthesis.

Key Distinction : The absence of the bicyclo system limits its use in applications requiring rigid, three-dimensional scaffolds .

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-5-amine ()

  • Structural Differences : Substitutes the bicyclo[3.1.0]hexane with a benzodioxin ring.
  • Applications: Potential relevance in neuropharmacology due to structural similarity to neurotransmitter analogs.

Key Distinction : The benzodioxin moiety may improve blood-brain barrier penetration compared to the bicyclo system .

Biological Activity

3-(Bicyclo[3.1.0]hexan-6-YL)-1-methyl-1H-pyrazol-5-amine is a compound of interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a bicyclo[3.1.0]hexane moiety linked to a pyrazole ring, which is known for its diverse pharmacological properties. The molecular formula is C10H14N4C_{10}H_{14}N_4, and it has a molecular weight of approximately 194.25 g/mol.

Antiproliferative Effects

Research indicates that compounds with similar structural motifs exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study evaluating 3-azaspiro[bicyclo[3.1.0]hexane] derivatives found that certain compounds demonstrated IC50 values ranging from 4.2 to 24.1 μM against human cancer cell lines such as K562 (erythroleukemia), Jurkat (T lymphocyte), HeLa (cervical carcinoma), and CT26 (mouse colon carcinoma) .

Table 1: Antiproliferative Activity of Related Compounds

Compound IDCell LineIC50 (μM)Mechanism of Action
4eHeLa15.0Induces apoptosis, disrupts cytoskeleton
4gCT2613.5Cell cycle arrest in SubG1 phase
4dHeLa46.8Decreases cell motility
4hHeLa72.2Minor effect on cell viability

The biological activity of this compound may involve several mechanisms:

  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells, as evidenced by increased SubG1 phase populations in flow cytometry assays, indicating cell death .
  • Inhibition of Cell Motility : Treatment with certain derivatives significantly reduced the number of cells exhibiting filopodia-like protrusions, suggesting a decrease in metastatic potential .
  • Cytoskeletal Disruption : Confocal microscopy revealed that actin filaments were disrupted in treated cells, leading to altered cellular morphology .
  • Cell Cycle Arrest : Compounds demonstrated the ability to arrest the cell cycle at various phases, particularly in the S and G2/M phases, indicating their potential as cytostatic agents .

Case Studies

Several studies have highlighted the promising biological activities associated with bicyclic compounds similar to this compound.

Study on Antitumor Activity

A notable study investigated a series of spirofused bicyclic compounds for their antitumor properties. The results indicated that these compounds not only inhibited tumor growth in vitro but also showed significant effects in vivo using mouse models . The most active compounds led to a marked reduction in tumor size and were well-tolerated by the subjects.

In Vivo Efficacy

In vivo experiments using Balb/C mice demonstrated that selected derivatives significantly inhibited CT26 tumor growth dynamics, further supporting their potential as therapeutic agents against cancer .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 3-(Bicyclo[3.1.0]hexan-6-YL)-1-methyl-1H-pyrazol-5-amine, and how can reaction conditions be optimized for yield?

  • Methodology :

  • Cyclization strategies : Use hydrazine derivatives (e.g., hydrazine hydrate) to form the pyrazole core, followed by alkylation with bicyclo[3.1.0]hexane-containing reagents. Solvents like ethanol or DMSO are optimal for solubility and reactivity .
  • Catalysts : Palladium on carbon (Pd/C) can enhance selectivity in substitution steps, as seen in analogous pyrazole syntheses .
  • Temperature control : Maintain reflux conditions (e.g., 80–100°C) to drive cyclization while minimizing side products .
    • Table 1 : Comparison of Reaction Conditions from Analogous Syntheses
Reaction StepReagents/ConditionsYield RangeKey Reference
Pyrazole formationHydrazine hydrate, ethanol, reflux60–75%
Bicyclo group introductionAlkyl halides, DMSO, 50°C40–55%

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures should researchers anticipate?

  • Methodology :

  • NMR : Look for distinct signals: (i) Bicyclo[3.1.0]hexane protons (δ 1.2–2.5 ppm, multiplet), (ii) Pyrazole NH (δ 8.5–9.5 ppm, broad), (iii) Methyl group (δ 2.3–2.7 ppm, singlet) .
  • IR : Confirm NH stretching (~3400 cm⁻¹) and C-N bonds (~1600 cm⁻¹) .
    • Advanced tip : Use 2D NMR (e.g., HSQC) to resolve overlapping signals in the bicyclo structure .

Advanced Research Questions

Q. How does the bicyclo[3.1.0]hexane substituent influence the compound’s electronic and steric properties, and how can this guide functionalization?

  • Key insights :

  • Steric hindrance : The bicyclo group restricts rotation, potentially limiting access to the pyrazole’s NH for further reactions. Pre-functionalization (e.g., protecting NH with Boc groups) may be required .
  • Electronic effects : The strained bicyclo structure may increase electron density at the pyrazole’s C5 position, favoring electrophilic substitution .
    • Table 2 : Structural Comparison with Analogous Pyrazoles
CompoundSubstituentReactivity NotesReference
3-Cyclohexyl analogCyclohexylHigher steric bulk, lower solubility
3-Fluorophenyl analogFluorophenylEnhanced electronic activation

Q. How can computational modeling predict biological activity, and how should docking studies be validated experimentally?

  • Methodology :

  • Docking software : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases or GPCRs). Prioritize hydrogen bonding with the pyrazole NH and hydrophobic contacts with the bicyclo group .
  • Validation : Cross-check docking results with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinities .

Q. What strategies resolve contradictions in synthetic yields reported across studies?

  • Troubleshooting :

  • Purity of starting materials : Bicyclo[3.1.0]hexane derivatives often require rigorous purification (e.g., column chromatography) to avoid side reactions .
  • Solvent choice : Switch from DMSO to THF if competing oxidation is observed .
    • Case study : A 20% yield increase was achieved by replacing bromine with NBS (N-bromosuccinimide) in a similar pyrazole synthesis .

Methodological Notes

  • Advanced purification : Use preparative HPLC with a C18 column for isolating polar byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.